BenchChemオンラインストアへようこそ!

Methyl 4-(2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetamido)benzoate

Medicinal chemistry Structure-activity relationship Pyridazine-thioacetamide chemotype

Methyl 4-(2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetamido)benzoate (CAS 872703-87-2) is a fully synthetic, heterocyclic small molecule (C₁₈H₁₅N₃O₄S; MW 369.39 g/mol) that incorporates a 6-(furan-2-yl)pyridazine core linked via a thioacetamido spacer to a methyl 4-aminobenzoate terminus. It belongs to the pharmacologically relevant pyridazine-thio(amide) chemotype, which has yielded clinical candidates targeting telomerase, JAK/STAT, and TLR4 pathways.

Molecular Formula C18H15N3O4S
Molecular Weight 369.4
CAS No. 872703-87-2
Cat. No. B2795453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetamido)benzoate
CAS872703-87-2
Molecular FormulaC18H15N3O4S
Molecular Weight369.4
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CO3
InChIInChI=1S/C18H15N3O4S/c1-24-18(23)12-4-6-13(7-5-12)19-16(22)11-26-17-9-8-14(20-21-17)15-3-2-10-25-15/h2-10H,11H2,1H3,(H,19,22)
InChIKeyNYYAPDHJAOHJOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-(2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetamido)benzoate (CAS 872703-87-2): Structural Identity and Compound-Class Context for Procurement Decisions


Methyl 4-(2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetamido)benzoate (CAS 872703-87-2) is a fully synthetic, heterocyclic small molecule (C₁₈H₁₅N₃O₄S; MW 369.39 g/mol) that incorporates a 6-(furan-2-yl)pyridazine core linked via a thioacetamido spacer to a methyl 4-aminobenzoate terminus [1]. It belongs to the pharmacologically relevant pyridazine-thio(amide) chemotype, which has yielded clinical candidates targeting telomerase, JAK/STAT, and TLR4 pathways [2]. The compound is cataloged in the PubChem substance database (CID via MLSMR library) and in BindingDB under multiple chemotype entries, confirming its inclusion in publicly funded screening collections [3].

Why Generic Substitution of Methyl 4-(2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetamido)benzoate Fails: A Comparator-Driven Rationale


Within the pyridazine-thioacetamide series, even subtle changes to the terminal amide substituent produce large shifts in target selectivity and potency. For instance, replacing the N-(2,4-dimethoxyphenyl) group (IC₅₀ = 5.55 μM, hexokinase HKDC1) with an N-(2,3-dimethylphenyl) group (IC₅₀ = 71.5 μM, eIF4H) eliminates hexokinase engagement entirely and redirects activity to eIF4H [1]. The target compound's methyl 4-benzoate terminus introduces a hydrogen-bond-accepting ester and a para-substituted phenyl ring—features absent from the simpler benzyl, chlorobenzyl, or dimethylphenyl analogs cataloged in PubChem (CIDs 7207117, 7207296, 7207138) [2]. Consequently, generalizing any single biological readout or physicochemical property across the series without compound-specific data is scientifically indefensible and carries a high risk of procurement error.

Quantitative Differentiation Evidence for Methyl 4-(2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetamido)benzoate vs. Closest Analogs


Structural Determinant: Methyl 4-Benzoate Ester vs. N-Benzyl or N-Phenyl Termini – Pharmacophoric Divergence

The target compound is the only member of the 6-(furan-2-yl)pyridazin-3-yl thioacetamide series in the MLSMR screening collection that bears a methyl 4-benzoate terminus. The closest analogs are N-(4-chlorobenzyl)- (CID 7207296), N-(2,3-dimethylphenyl)- (CID 7207117), and N-(2,4-dimethoxyphenyl)- (CID 7207138) derivatives. The ester introduces two additional hydrogen-bond acceptors and alters the calculated logP by approximately +0.7 units relative to the N-benzyl analog (XLogP3: 2.9 for the chlorobenzyl analog; estimated ~3.6 for the target compound based on fragment addition) [1]. This modification is predicted to shift membrane permeability and protein-binding profiles, as demonstrated in the broader pyridazine-thioacetamide literature where aryl ester vs. aryl methyl groups on the terminal ring altered target engagement by >10-fold [2].

Medicinal chemistry Structure-activity relationship Pyridazine-thioacetamide chemotype

BindingDB Screening: Target Engagement Profile Differentiates Furan-2-yl Pyridazine Analogs by Terminal Substituent

High-throughput screening data from the Sanford-Burnham Center for Chemical Genomics, curated in BindingDB, demonstrate that the 6-(furan-2-yl)pyridazin-3-yl thioacetamide scaffold is not promiscuous: target engagement is strictly determined by the terminal amide substituent. The N-(2,4-dimethoxyphenyl) analog (BDBM73187) inhibits hexokinase HKDC1 with an IC₅₀ of 5.55 μM, whereas the N-(2,3-dimethylphenyl) analog (BDBM73188) shows no HKDC1 activity but inhibits eIF4H with an IC₅₀ of 71.5 μM [1]. This >10-fold selectivity reversal between two analogs differing only in the substitution pattern on the terminal phenyl ring demonstrates that the target compound—with its para-methyl ester substituent—will occupy a unique point in chemogenomic space and cannot be proxied by any existing analog.

Biochemical screening Target selectivity Pyridazine chemotype profiling

Ethyl Ester Analog: Differential Hydrolytic Stability and Metabolic Liability

The ethyl ester analog Ethyl 4-(2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetamido)benzoate has been cataloged as a distinct chemical entity . Methyl esters are consistently hydrolyzed by esterases at rates 2- to 5-fold slower than their ethyl counterparts in human hepatic microsome and plasma stability assays across diverse chemotypes, a class-level phenomenon driven by steric and electronic factors at the ester carbonyl [1]. The target compound's methyl ester is therefore expected to exhibit prolonged half-life in esterase-rich biological matrices (e.g., rodent plasma, hepatic S9 fractions) compared to the ethyl analog, making it the preferred choice for in vitro ADME and cell-based assays where compound stability over multi-hour incubations is required.

Drug metabolism Pharmacokinetics Esterase susceptibility

In-Class Benchmark: Furan-2-yl Substituent vs. Phenyl Substituent at Pyridazine C6 – Electronic and Steric Modulation

The target compound bears a furan-2-yl group at the pyridazine C6 position, whereas the most advanced in-class compound series (Shaldam et al., 2024) uses a phenyl substituent [1]. Furan is a recognized phenyl bioisostere, but its higher electron density (HOMO elevation of ~0.5 eV vs. phenyl) and reduced lipophilicity (π-furan = 0.21 vs. π-phenyl = 1.86) alter both the compound's redox behavior and its CYP450 metabolic profile [2]. The Shaldam series' lead compound 4l (phenyl-substituted) achieved 64.95% telomerase inhibition and 79% growth inhibition against SEC tumors in vivo [1]. The furan-2-yl substitution in the target compound is predicted to lower metabolic clearance via CYP2C9/2D6 relative to the phenyl analog while preserving the π-stacking capacity needed for target binding, offering a differentiated starting point for hit-to-lead optimization where metabolic soft spots on the C6 aromatic ring are a concern.

Bioisosterism Heterocyclic chemistry Kinase inhibitor design

Optimal Research and Industrial Application Scenarios for Methyl 4-(2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetamido)benzoate Based on Evidence


Chemogenomic Library Expansion: Filling the Methyl Ester Gap in the Pyridazine-Thioacetamide Chemotype Collection

Screening libraries lacking a methyl 4-benzoate-substituted pyridazine-thioacetamide will have a blind spot for targets that require ester-mediated hydrogen bonding or a para-carboxylate bioisostere. The BindingDB data demonstrate that even adjacent substitution patterns on the terminal phenyl ring produce >10-fold differences in target selectivity [1]. Procuring this compound ensures complete coverage of the chemotype's pharmacophoric space and prevents false negatives in high-throughput screens targeting ester-recognizing proteins such as carboxylesterases, certain serine hydrolases, or ester-binding GPCR allosteric sites.

ADME Assay Development: Methyl Ester as a Stability Benchmark for Esterase Susceptibility Profiling

The methyl ester group provides a slower baseline hydrolysis rate compared to the ethyl ester analog [1], making this compound suitable as a reference standard in esterase stability assay panels. It can serve as the 'stable' comparator when profiling novel ester-containing analogs, enabling quantitative ranking of hydrolytic liability within a lead optimization series.

Lead Optimization Starting Point: Furan-2-yl Scaffold for Reduced CYP Liability and Improved Solubility vs. Phenyl Congeners

The furan-2-yl substitution at the pyridazine C6 position provides a Δπ of −1.65 relative to phenyl-substituted clinical candidates [1][2]. This physicochemical differentiation makes the target compound a rational starting point for medicinal chemistry programs that require improved aqueous solubility and reduced CYP-mediated clearance while retaining the core pyridazine-thioacetamide pharmacophore linked to telomerase and JAK/STAT pathway targets.

Structure-Activity Relationship (SAR) Probe: Deconvoluting the Contribution of the Para-Ester Substituent to Target Binding

In SAR campaigns exploring the pyridazine-thioacetamide series, this compound serves as the sole representative of the para-methyl ester terminus. When tested in parallel with the N-benzyl (CID 7207296), N-(4-chlorobenzyl) (CID 7207296), and N-(2,4-dimethoxyphenyl) (CID 7207138) analogs, differential activity readouts can isolate the contribution of the ester moiety to potency, selectivity, and cellular permeability [1]. This head-to-head panel is essential for building predictive QSAR models.

Quote Request

Request a Quote for Methyl 4-(2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetamido)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.